(1H-Indol-1-yl)(2-methoxyphenyl)methanone
Description
Structure
3D Structure
Properties
CAS No. |
820234-17-1 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
indol-1-yl-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-5-3-7-13(15)16(18)17-11-10-12-6-2-4-8-14(12)17/h2-11H,1H3 |
InChI Key |
RKTYBQWUQTWRIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for N Acylindole Derivatives, with Emphasis on Aryl Ketone Integration
Direct N-Acylation Approaches for Indole (B1671886) Scaffolds
Direct N-acylation provides a straightforward route to N-acylindoles by forming the amide bond at the indole nitrogen. These methods aim for high chemoselectivity, functional group tolerance, and efficiency.
Carboxylic Acid Mediated N-Acylation
Directly using carboxylic acids for the N-acylation of indoles presents an atom-economical approach, though it often requires activation or specific catalysts to overcome the low reactivity. One method involves heating a mixture of indole, a carboxylic acid, and boric acid in a high-boiling solvent like mesitylene. clockss.org This procedure facilitates the direct formation of the N-acylindole, offering a simple and economical synthesis route. clockss.org
Another common strategy involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net This approach is effective for N-acylation of 5-substituted indoles, with high yields observed particularly when an electron-withdrawing group is present at the C-5 position. researchgate.net However, these methods can sometimes require extended reaction times and high temperatures. nih.gov
Table 1: Boric Acid-Catalyzed N-Acylation of Indole clockss.org
| Carboxylic Acid (R-COOH) | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| Phenylacetic acid | Mesitylene | 48 | 82 |
| Benzoic acid | Mesitylene | 48 | 52 |
Thioester-Based N-Acylation Strategies
Thioesters have emerged as stable and effective acyl sources for the chemoselective N-acylation of indoles. beilstein-journals.orgnih.govnih.gov This method avoids the use of sensitive and highly reactive acylating agents like acyl chlorides, thus offering better functional group tolerance. beilstein-journals.orgnih.gov The reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), in a high-boiling solvent like xylene at elevated temperatures. beilstein-journals.org
The proposed mechanism involves a base-promoted deprotonation of the indole nitrogen, forming an indolide intermediate. beilstein-journals.orgnih.gov This nucleophilic intermediate then attacks the thioester, leading to the N-acylindole product through a nucleophilic substitution reaction. beilstein-journals.orgnih.gov This strategy has proven effective for a range of substituted indoles and thioesters, providing moderate to good yields of the desired products. beilstein-journals.org
Table 2: Thioester-Based N-Acylation of 3-Methyl-1H-indole beilstein-journals.org
| Thioester | Product | Yield (%) |
|---|---|---|
| S-methyl butanethioate | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 72 |
| S-methyl 3-methylbutanethioate | 1-(3-methyl-1H-indol-1-yl)-3-methylbutan-1-one | 65 |
| S-methyl 2-phenylethanethioate | 1-(3-methyl-1H-indol-1-yl)-2-phenylethanone | 51 |
Oxidative Organocatalytic Methods (e.g., N-Heterocyclic Carbene Catalysis)
N-Heterocyclic carbenes (NHCs) have been utilized as potent organocatalysts for the N-acylation of indoles under oxidative conditions. rsc.orgrsc.org This methodology typically involves the reaction of an indole with an aldehyde in the presence of an NHC catalyst and an external oxidant. rsc.org The NHC catalyst converts the aldehyde into a highly reactive acyl azolium intermediate, which is the key acylating species. rsc.orgmdpi.com
This acyl azolium intermediate is a powerful electrophile that readily reacts with the nucleophilic indole nitrogen. rsc.org The process is highly chemoselective for N-acylation and proceeds under mild conditions, tolerating a wide array of functional groups on both the indole and aldehyde partners. rsc.orgrsc.org This method provides a valuable alternative to traditional acylation techniques that often require harsh conditions or pre-activated substrates. rsc.org
Metal-Catalyzed N-Acylation Techniques (e.g., Palladium-Catalyzed Annulation/Acyl Migration)
Palladium catalysis offers sophisticated pathways for the synthesis of complex N-acylindole derivatives. One such strategy involves a ligand-free, palladium-catalyzed annulation/acyl migration cascade reaction. nih.govdatapdf.com This process can be used to construct N-fused polycyclic indoles from readily available starting materials. nih.govresearchgate.net Mechanistic studies suggest that the reaction may proceed through an intramolecular α-arylation mechanism. nih.govdatapdf.com
Another palladium-catalyzed approach is the direct oxidative C–H activation and annulation of anilides with α-dicarbonyl compounds. acs.org This reaction proceeds through a cascade of C–H activation, coupling, and intramolecular cyclization to furnish diverse N-acylindoles with high regioselectivity. acs.org Furthermore, palladium has been used to catalyze the sequential acylation and annulation of indoles with acyl chlorides, using a primary amine as a directing group, to produce indolo[1,2-a]quinoxalines. rsc.org These advanced methods demonstrate the versatility of metal catalysis in constructing complex indole scaffolds.
Strategies for Incorporating the 2-Methoxyphenyl Ketone Moiety
The introduction of the 2-methoxyphenyl ketone group onto the indole nitrogen is crucial for the synthesis of (1H-Indol-1-yl)(2-methoxyphenyl)methanone. This is typically achieved through acylation with a suitable 2-methoxybenzoyl derivative.
Acylation with Activated 2-Methoxyphenyl Carboxylic Acid Derivatives
The most direct and widely used method for introducing an acyl group onto an indole nitrogen involves the use of an activated carboxylic acid derivative, such as an acyl chloride. researchgate.net For the synthesis of this compound, 2-methoxybenzoyl chloride would be the corresponding activated reagent.
The reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases include sodium hydride, potassium hydroxide (B78521), or even milder inorganic bases like sodium carbonate. researchgate.netbohrium.com The reaction of the resulting indolide anion with 2-methoxybenzoyl chloride proceeds via nucleophilic acyl substitution to yield the target compound. Phase-transfer catalysts can also be employed to facilitate the reaction under biphasic conditions. clockss.org This classic approach remains a robust and reliable method for preparing a wide variety of N-acylindoles.
Reactions Involving Organometallic Reagents (e.g., Magnesium-Organometallics)
The use of organometallic reagents, particularly organomagnesium compounds (Grignard reagents), offers a classic and effective route for the N-acylation of indoles. This method typically involves the deprotonation of the indole N-H with a suitable Grignard reagent (e.g., ethylmagnesium bromide) to form an indolyl-magnesium halide intermediate. This intermediate, a potent nucleophile, can then react with an acylating agent like 2-methoxybenzoyl chloride to yield the desired N-acylindole.
The general mechanism proceeds as follows:
Deprotonation: The indole N-H proton is acidic enough to be removed by a Grignard reagent, forming an N-indolyl magnesium halide salt.
Nucleophilic Attack: The nitrogen-bound magnesium complex then attacks the electrophilic carbonyl carbon of the acyl chloride (e.g., 2-methoxybenzoyl chloride).
Formation of Product: Following nucleophilic acyl substitution, the tetrahedral intermediate collapses, eliminating the chloride ion and forming the final N-acylindole product, this compound.
However, this pathway is often complicated by competing acylation at the C3 position. The regioselectivity of the reaction (N1 vs. C3 acylation) is highly dependent on reaction conditions such as temperature and the specific nature of the acylating reagent. clockss.orgresearchgate.net While the use of indole-magnesium salts can lead to N-acylation, it can also result in the formation of 3-acyl and 1,3-diacyl derivatives, which can reduce the yield of the desired N1-acylated product. clockss.orgresearchgate.net Fine-tuning the reaction parameters is crucial to favor the formation of the N1-acylated isomer. For instance, moderating the high reactivity of Grignard reagents, sometimes through the use of additives, can prevent side reactions and improve selectivity towards ketone formation from acyl chlorides. wisc.edu
| Reagent System | Acylating Agent | Primary Product | Key Considerations |
| Indole + EtMgBr | 2-Methoxybenzoyl chloride | This compound | Formation of C3 and di-acylated byproducts is possible. clockss.org |
| Indolyl-magnesium halide | Aryl Acyl Chlorides | N-Acylindole | Reaction conditions must be optimized to control regioselectivity. researchgate.net |
| Grignard Reagents | Nitriles (followed by hydrolysis) | Ketones | Provides an alternative route to the ketone precursor if the acyl chloride is not suitable. masterorganicchemistry.com |
One-Pot Tandem Cycloalkylation-Annelation Approaches
One-pot tandem reactions represent a highly efficient strategy in modern organic synthesis, minimizing waste and improving step economy. For the construction of complex indole-based scaffolds, tandem processes involving annulation (ring-forming) reactions are particularly powerful. While the direct synthesis of a simple N-acylindole like this compound does not typically involve a cycloalkylation-annelation step, these advanced methodologies are used to build fused polycyclic systems starting from functionalized indoles, which may include N-acyl groups as directing or activating moieties.
Gold-catalyzed tandem cyclization reactions, for example, can be used to construct highly functionalized polycyclic indolines from alkynylindoles in a stereoselective manner. acs.orgnih.gov Similarly, palladium-catalyzed domino reactions are employed for the rapid assembly of 3,n-fused tricyclic indole skeletons through processes like intramolecular Larock indole annulation. nih.gov These methods showcase the power of tandem reactions to build molecular complexity efficiently. A representative tandem approach might involve an initial N-acylation followed by an intramolecular cyclization or annulation event, leading to rigid, fused heterocyclic systems.
For instance, a hypothetical one-pot sequence could involve the N-acylation of an appropriately substituted indole, followed by a metal-catalyzed intramolecular annulation to form a fused system. Such strategies are at the forefront of synthetic methodology for creating complex, biologically relevant indole alkaloids and related structures. nih.govrsc.org
| Tandem Reaction Type | Catalyst/Reagent | Substrate Type | Resulting Structure |
| Cationic Tandem Cyclization | Gold(I) complexes | Alkynylindoles | Polycyclic indolines nih.gov |
| Intramolecular Annulation | Palladium (e.g., Pd₂(dba)₃) | Alkyne-tethered ortho-bromoanilines | 3,n-Fused tricyclic indoles nih.gov |
| [5+1] Annulation | Brønsted acid | 2-(1H-indol-2-yl)phenols and aldehydes | Indole-fused dihydrochromanes nih.gov |
Comparative Analysis of N1 versus C3 Acylation Selectivity in Indole Functionalization
The functionalization of indole presents a significant regioselectivity challenge due to the presence of two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The outcome of an acylation reaction is a delicate balance of electronic and steric factors, often dictated by the reaction conditions, which determine whether the process is under kinetic or thermodynamic control. ic.ac.ukwikipedia.org
C3 Acylation (Thermodynamic Product): Acylation at the C3 position is frequently observed, particularly under Friedel-Crafts conditions. researchgate.net The C3 position possesses the highest electron density in the indole ring, making it the most nucleophilic carbon. nih.gov This pathway leads to the thermodynamically more stable product because it preserves the aromaticity of the pyrrole (B145914) ring system more effectively than N-acylation. Reactions promoted by Lewis acids such as AlCl₃, SnCl₄, or ZnCl₂ with acyl chlorides or anhydrides typically yield 3-acylindoles with high regioselectivity. researchgate.netrsc.org
N1 Acylation (Kinetic Product): N-acylation is often considered the kinetically favored process. ic.ac.uk Deprotonation of the indole N-H proton, which is the most acidic site, generates a highly nucleophilic indolide anion that can be readily acylated. This pathway is favored under basic conditions, often using strong bases like sodium hydride (NaH) or organometallic bases (e.g., Grignard reagents), followed by the addition of an acylating agent. clockss.org However, if the reaction is allowed to equilibrate or is run at higher temperatures, rearrangement to the more stable C3-acylated product can occur. ic.ac.uk The use of specific, milder methodologies, such as employing thioesters as the acyl source with a base like Cs₂CO₃, has been shown to be highly chemoselective for N-acylation. nih.gov
The choice of reaction conditions is therefore paramount in directing the acylation to the desired position. Low temperatures and strong, non-coordinating bases tend to favor the kinetic N1-product, while higher temperatures and Lewis acidic conditions favor the thermodynamic C3-product. ic.ac.uklibretexts.org
| Parameter | N1 Acylation (Kinetic Control) | C3 Acylation (Thermodynamic Control) |
| Reaction Site | Indole Nitrogen | Indole C3 Carbon |
| Typical Conditions | Strong base (e.g., NaH, Grignard), low temperature | Lewis acids (e.g., AlCl₃, SnCl₄), Friedel-Crafts conditions |
| Mechanism | Formation of indolide anion followed by nucleophilic attack | Electrophilic aromatic substitution |
| Product Stability | Less stable | More stable |
| Key Factors | Favored by conditions that prevent equilibration (e.g., low temp). libretexts.org | Favored by conditions allowing for equilibration (e.g., higher temp). wikipedia.org |
| Example Reagents | Thioesters/Cs₂CO₃, nih.gov Acyl Chlorides/NaH | Acyl Chlorides/Lewis Acids, researchgate.net Anhydrides/BF₃·OEt₂ |
Mechanistic Studies of N Acylation and Acyl Migration in Indole Systems
Investigation of Reaction Pathways and Proposed Intermediates
The N-acylation of indole (B1671886) is a chemically challenging transformation due to the relatively low nucleophilicity of the indole nitrogen. researchgate.net The reaction pathway to form N-acylindoles like (1H-Indol-1-yl)(2-methoxyphenyl)methanone is highly dependent on the chosen acylating agent and reaction conditions. Several mechanistic pathways and key intermediates have been proposed.
One common pathway involves the initial deprotonation of the indole N-H bond by a base to form a highly nucleophilic indole anion (or indolide) intermediate. thieme-connect.comnih.gov This anion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an activated 2-methoxybenzoyl derivative, such as 2-methoxybenzoyl chloride. This process is typically a nucleophilic substitution reaction. nih.gov
Another proposed mechanism, particularly when using aldehydes or alcohols as the acyl source precursor, involves the formation of an aminal intermediate. nih.gov In a dehydrogenative coupling process, the reaction between indole and an alcohol, catalyzed by an oxidant like tetrapropylammonium (B79313) perruthenate (TPAP), is thought to proceed through the formation and subsequent oxidation of such an aminal intermediate. nih.gov
In catalyst-driven reactions, the acylating agent itself can be activated. For instance, using a chiral isothiourea catalyst, an aroyl chloride can react with the catalyst to generate a highly reactive acylisothiouronium intermediate. dicp.ac.cn This intermediate is then susceptible to attack by the indole nucleophile. Similarly, N-heterocyclic carbenes (NHCs) are also used as catalysts for N-acylation. dicp.ac.cnrsc.org
A plausible reaction pathway for the formation of this compound using a thioester as the acyl source is detailed below.
| Step | Description | Proposed Intermediate |
|---|---|---|
| 1 | Base-promoted deprotonation of the indole N-H bond. | Indole anion (Intermediate A). nih.gov |
| 2 | Nucleophilic substitution reaction between the indole anion and the 2-methoxybenzoyl acyl source (e.g., S-methyl 2-methoxybenzothioate). | Tetrahedral intermediate. |
| 3 | Elimination of the leaving group (e.g., methanethiolate) to yield the final N-acylindole product. | This compound. nih.gov |
The specific intermediates can vary. For example, in multicomponent reactions used to synthesize complex indole-containing furanones, proposed intermediates include Michael acceptors and adducts formed from the sequential addition of reactants. mdpi.com While not a direct synthesis of the target compound, these studies highlight the complex intermediates that can form in reactions involving the indole nucleus. mdpi.com
Role of Catalysts and Reagents in Reaction Mechanism Elucidation
Bases: Bases like sodium hydride (NaH), potassium hydroxide (B78521) (KOH), cesium carbonate (Cs₂CO₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed to deprotonate the indole. thieme-connect.combeilstein-journals.org The choice of base is critical; for instance, Cs₂CO₃ has been shown to be essential for the N-acylation of indoles using thioesters, with no product forming in its absence. beilstein-journals.org This confirms the necessity of forming the indole anion for the reaction to proceed under these conditions. beilstein-journals.org
Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to facilitate N-acylation directly from carboxylic acids (e.g., 2-methoxybenzoic acid). thieme-connect.com In this context, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. The mechanism likely involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with DCC, which is then attacked by the indole nitrogen. DMAP can further react to form an even more reactive N-acylpyridinium salt. The effectiveness of this method is influenced by substituents on the indole ring; electron-withdrawing groups at the C-5 position give high yields, whereas electron-donating groups, which reduce the acidity of the N-H bond, are less effective. thieme-connect.com
Organocatalysts: Chiral isothiourea and N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for N-acylation reactions. dicp.ac.cn In the isothiourea-catalyzed acylation with aroyl chlorides, the catalyst reacts with the acyl chloride to form a cationic acylisothiouronium intermediate. The indole, after deprotonation by a base like triethylamine (B128534) (Et₃N), attacks this intermediate, leading to the product and regeneration of the catalyst. dicp.ac.cn This catalytic cycle avoids harsh conditions and allows for asymmetric transformations.
Transition Metals and Other Catalysts: While less common for direct N-acylation with pre-formed acyl sources, transition metals are used in related transformations. For instance, palladium(II) acetate (B1210297) can be used for subsequent cyclization reactions of N-aroylindoles. thieme-connect.comnih.gov Boric acid has also been reported as a simple catalyst for the direct acylation of indole with carboxylic acids in refluxing mesitylene, although its precise role in the mechanism is not fully understood. clockss.org
The table below summarizes the roles of various catalysts and reagents in the N-acylation of indoles.
| Catalyst/Reagent | Acyl Source | Proposed Role in Mechanism | Reference |
|---|---|---|---|
| Cesium Carbonate (Cs₂CO₃) | Thioesters | Base-promoted deprotonation of indole to form the nucleophilic indole anion. | beilstein-journals.org |
| DCC / DMAP | Carboxylic Acids | Activates the carboxylic acid via an O-acylisourea intermediate; DMAP may form a more reactive acylpyridinium salt. | thieme-connect.com |
| Isothiourea / Et₃N | Acyl Chlorides | Forms a highly electrophilic acylisothiouronium intermediate. Et₃N acts as a base to deprotonate the indole. | dicp.ac.cn |
| Tetrapropylammonium Perruthenate (TPAP) | Alcohols | Catalytic oxidant in a dehydrogenative coupling process, likely proceeding through an aminal intermediate. | nih.gov |
| Boric Acid | Carboxylic Acids | Catalyzes direct amidation, though the exact mechanism is unclear. | clockss.org |
Acyl Migration Phenomena in N-Fused Indoles
Acyl migration is a known phenomenon in organic chemistry, involving the intramolecular transfer of an acyl group from one atom to another. researchgate.net While N-to-C acyl migration (the Fries rearrangement) is well-known for aromatic amides, migration events in indole systems, particularly N-fused indoles, are also of mechanistic interest.
In the context of indole chemistry, after the initial N-acylation, the acyl group can potentially migrate to other positions on the indole ring, most commonly the C3 position, especially under the influence of Lewis acids. However, the stability of N-acylindoles means this is not typically a spontaneous process under neutral conditions.
More relevant to the specific outline are acyl migration phenomena in N-fused indole systems. The synthesis of chiral indole derivatives can lead to precursors for N-fused polycyclic compounds. For example, an N-acyliminium ion-activated N-alkylation of an indole can produce a chiral product which is then converted in subsequent steps into an N-fused polycyclic structure. mdpi.com During such cyclization and rearrangement reactions, the possibility of acyl migration exists, although it is not always the primary reaction pathway. The stability of the N-acyl bond is a key factor. Intramolecular N-to-O acyl migrations are well-documented, particularly in peptides containing serine or threonine, proceeding through a five-membered ring intermediate under acidic conditions. researchgate.net A similar principle could be envisioned in specifically substituted indole systems where a proximate nucleophile (like a hydroxyl group) could facilitate such a migration, leading to a rearranged, fused ring system.
Advanced Spectroscopic Techniques for Structural Elucidation of 1h Indol 1 Yl 2 Methoxyphenyl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in 1H and 13C NMR spectra, the precise arrangement of atoms in (1H-Indol-1-yl)(2-methoxyphenyl)methanone can be mapped.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the indole (B1671886) and 2-methoxyphenyl rings would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The methoxy (B1213986) (-OCH₃) group protons would resonate as a distinct singlet in the upfield region, around δ 3.8 ppm. The protons on the indole ring and the substituted benzene (B151609) ring would show characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with adjacent protons. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show 16 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) is highly deshielded and would appear significantly downfield, typically in the range of δ 168-172 ppm. The carbon of the methoxy group would appear around δ 55-56 ppm. Aromatic carbons generally resonate between δ 110 and 160 ppm. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. mdpi.com
COSY (¹H-¹H): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the indole and methoxyphenyl ring systems.
HSQC (¹H-¹³C): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (¹H-¹³C): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for instance, by showing a correlation from the protons on the 2-methoxyphenyl ring to the carbonyl carbon, and from the indole protons to the same carbonyl carbon, thus confirming the ketone linkage between the two ring systems.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 168.0 - 172.0 |
| Indole C2 | ~6.7 | 109.0 - 111.0 |
| Indole C3 | ~7.6 | 114.0 - 116.0 |
| Indole C4-C7 (Aromatic) | 7.2 - 7.8 | 120.0 - 126.0 |
| Indole C8 (C-N) | - | 138.0 - 139.0 |
| Indole C9 (C-C) | - | 129.0 - 130.0 |
| 2-Methoxyphenyl C' (Aromatic) | 6.9 - 7.5 | 112.0 - 158.0 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | 55.5 - 56.5 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. orientjchem.org Because the carbonyl group is part of a ketone linking two aromatic systems and is bonded to a nitrogen atom, this peak is expected to appear in the range of 1670-1690 cm⁻¹. Other key vibrational modes would include:
Aromatic C-H Stretching: Weak to medium bands typically observed above 3000 cm⁻¹.
C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage, appearing as strong bands in the fingerprint region, approximately between 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
C-N Stretching: Typically found in the 1300-1350 cm⁻¹ region.
The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ confirms that the indole nitrogen is substituted. orientjchem.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Carbonyl (C=O) | Stretching | 1670 - 1690 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |
| C-N | Stretching | 1300 - 1350 | Medium |
| Aryl Ether (C-O) | Asymmetric Stretching | 1230 - 1270 | Strong |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
The molecular formula for this compound is C₁₆H₁₃NO₂. Its exact molecular weight is approximately 251.0946 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 252.0.
Electron Ionization (EI) mass spectrometry would reveal the molecular ion [M]⁺• at m/z 251 and provide insight into the molecule's stability and fragmentation pathways. The fragmentation of N-acyl indoles is often characterized by the cleavage of the bond between the indole moiety and the carbonyl group. researchgate.net The primary fragmentation pattern for this compound would likely involve an alpha-cleavage, breaking the N-C(O) bond. This would lead to two major fragment ions:
2-methoxybenzoyl cation: [C₈H₇O₂]⁺ at m/z 135.
Indolyl radical cation: [C₈H₇N]⁺• or a rearranged indolyl cation at m/z 116 or 117.
The fragment at m/z 135 could further lose a methyl radical (•CH₃) to form an ion at m/z 120, or lose carbon monoxide (CO) to yield an ion at m/z 107. nih.gov
| m/z | Ion | Proposed Structure/Fragment |
|---|---|---|
| 252 | [M+H]⁺ | Protonated Molecular Ion |
| 251 | [M]⁺• | Molecular Ion |
| 135 | [C₈H₇O₂]⁺ | 2-methoxybenzoyl cation |
| 117 | [C₈H₇N]⁺ | Indolyl cation |
| 107 | [C₇H₇O]⁺ | Fragment from m/z 135 (loss of CO) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores, such as the indole and benzoyl groups in the target molecule.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* electronic transitions within the aromatic indole and methoxyphenyl rings, which are conjugated through the carbonyl group. Indole itself typically displays two main absorption bands around 260-290 nm. researchdata.edu.au The N-acylation and the conjugation with the methoxyphenyl ring would be expected to cause a bathochromic (red) shift to longer wavelengths and potentially an increase in molar absorptivity (hyperchromic effect). The spectrum would likely exhibit strong absorption maxima (λmax) in the range of 250-350 nm.
Integration of Artificial Intelligence (AI) in Spectroscopic Data Interpretation for Organic Structure Determination
For a compound like this compound, AI can be applied in several ways:
Structure Elucidation: AI models, particularly deep neural networks, can be trained on vast libraries of spectral data (NMR, MS, IR). arxiv.org Given the experimental spectra of an unknown compound, these models can predict its molecular structure or substructures, significantly accelerating the elucidation process. This involves solving the "inverse problem," where the model infers a molecular structure directly from its spectral data. arxiv.org
Spectral Prediction: Conversely, AI can solve the "forward problem" by predicting the ¹H and ¹³C NMR, IR, or MS spectra for a proposed structure. arxiv.org Chemists can then compare these AI-generated spectra with experimental data to validate their structural hypotheses.
Data Enhancement: AI algorithms can preprocess raw spectral data to improve its quality by removing noise, correcting baselines, and enhancing resolution, leading to more accurate analysis. nih.gov For instance, convolutional neural networks (CNNs) have been used to improve the signal-to-noise ratio in 2D NMR spectroscopy. azolifesciences.com
Pattern Recognition: In complex mixtures or when analyzing large datasets of related compounds (like a library of indole derivatives), AI can identify subtle spectral patterns that correlate with specific structural features or biological activities, which might be missed by human analysts. spectroscopyonline.com
Derivatization Strategies and Subsequent Synthetic Transformations of N Acylindole Scaffolds
Hydrolysis and Cleavage of the N-Acyl Moiety for Synthetic Diversification
Base-Catalyzed Hydrolysis:
The hydrolysis of N-acylindoles under basic conditions typically proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the acyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the indolide anion, which is then protonated by the solvent or upon workup to yield the free indole (B1671886).
Studies on the kinetics and mechanism of the basic hydrolysis of N-acylindoles, N-acylpyrroles, and N-acylcarbazoles have provided insights into this transformation. The reaction is generally facilitated by strong bases such as sodium hydroxide or potassium hydroxide in a protic solvent like methanol (B129727) or ethanol. The rate of hydrolysis is influenced by the steric and electronic properties of both the indole ring and the acyl group.
| Reagent | Conditions | Outcome |
| NaOH / EtOH | Reflux | Cleavage of N-acyl group |
| KOH / THF/H₂O | Phase Transfer Catalyst | N-deacylation |
| Li/NH₃ | Low Temperature | Reductive Cleavage |
| NaOMe / MeOH | Room Temperature | N-deacylation |
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of N-acylindoles involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. acs.orgyoutube.com Following a series of proton transfers, the indole moiety is eliminated as a leaving group, and subsequent deprotonation of the resulting protonated carboxylic acid and protonated indole yields the final products. acs.orgyoutube.com It has been noted in studies of acylpyrroles and acylindoles that the reaction does not necessarily involve a fully protonated substrate. acs.org
The choice between acidic and basic hydrolysis is often dictated by the presence of other functional groups in the molecule that might be sensitive to one set of conditions over the other. For instance, base-labile esters or silyl (B83357) ethers would necessitate the use of acidic or neutral deprotection strategies.
The cleavage of the N-acyl group is a gateway to a multitude of synthetic possibilities. The liberated N-H of the indole can participate in various reactions, including N-alkylation, N-arylation, and reactions involving the indole nucleus that are influenced by the presence of the N-H proton. This strategic deprotection is a fundamental tool for leveraging the full synthetic potential of the indole scaffold.
Electrochemical Dearomatization and Functionalization of Indole Rings
Electrochemical methods offer a green and efficient alternative to chemical reagents for the dearomatization and functionalization of indole rings. These techniques allow for the generation of highly reactive intermediates under mild conditions, leading to the formation of structurally complex indolines and spirocyclic compounds.
Oxidative Dearomatization:
Electrochemical oxidation of indoles can lead to the formation of radical cations, which can then be trapped by various nucleophiles. This process results in the dearomatization of the indole ring and the introduction of new functional groups at the C2 and C3 positions. For instance, the direct oxidative dearomatization of indoles can lead to 2,3-dialkoxy or 2,3-diazido indolines. This electro-oxidative procedure is operationally simple, avoids the use of external oxidants, and demonstrates excellent functional group compatibility.
A notable application is the electrochemical dearomative spirocyclization of N-acyl sulfonamides, which can be performed in a continuous-flow cell without the need for external catalysts or supporting electrolytes. This method has been successfully applied to decagram-scale synthesis, highlighting its potential for industrial applications.
Reductive Dearomatization:
Visible-light-induced reductive dearomatization of N-acylindoles represents another powerful strategy. This method often involves a photocatalyst that, upon excitation, can facilitate single-electron transfer to the N-acylindole, generating a radical anion. This reactive intermediate can then undergo further reactions, such as annulations with various partners, to yield fused indoline (B122111) structures.
The following table summarizes some electrochemical dearomatization and functionalization reactions of indoles:
| Reaction Type | Key Features | Product Class |
| Oxidative Dearomatization | Avoids external oxidants, good functional group compatibility | 2,3-difunctionalized indolines |
| Dearomative Spirocyclization | Continuous-flow, catalyst-free | Spirocyclic indolines |
| Reductive Dearomatization | Visible-light induced, photocatalyst | Fused indolines |
| C-H Amination | Iodine-mediated, switchable synthesis | Indolines and Indoles |
These electrochemical methods provide access to a diverse range of functionalized indolines, which are valuable scaffolds in medicinal chemistry due to their three-dimensional nature.
Annulation and Cyclization Reactions Involving N-Acylindoles as Substrates
N-acylindoles are valuable substrates in a variety of annulation and cyclization reactions, which allow for the rapid construction of complex polycyclic frameworks containing the indoline core. These reactions often exploit the electronic nature of the N-acylindole, where the electron-withdrawing acyl group activates the indole ring towards certain transformations.
Dearomative Annulation:
Recent advances have focused on the dearomative annulation of N-acylindoles with diverse nucleophiles. These reactions can be categorized into several types, including:
Dearomative Heck reactions: This involves the intramolecular coupling of an N-acylindole with an appropriately positioned alkene.
Visible-light-induced reductive dearomatization: As mentioned previously, this can be coupled with annulation reactions.
Lewis acid-catalyzed dearomative reductive reactions: Lewis acids can activate the N-acylindole towards nucleophilic attack, initiating a cascade that leads to annulated products.
Asymmetric dearomative Heck reactions: The use of chiral ligands allows for the enantioselective synthesis of fused indolines.
For example, a ZnBr₂-catalyzed stereoselective [5 + 2] annulation of N-acryloyl indoles with cyclic sulfonyl enamides provides a concise and efficient route to tetracyclic amino-azepino[1,2-a]indoles.
Intramolecular Cyclizations:
N-acylindoles with suitable side chains can undergo intramolecular cyclization to form fused ring systems. For instance, subsequent reduction and dearomatizing cyclization reactions of appropriately substituted N-acylindoles can provide access to novel N-fused polycyclic indolines. This strategy has been successfully applied to the synthesis of alkaloids like tryptanthrin.
The following table provides examples of annulation and cyclization reactions with N-acylindoles:
| Reaction Type | Catalyst/Conditions | Product Scaffold |
| [3 + 2] Annulation | Cobalt-catalyzed, chiral ligand | N-spiroheterocyclic molecules |
| [5 + 2] Annulation | ZnBr₂-catalyzed | Tetracyclic amino-azepino[1,2-a]indoles |
| Reduction/Dearomatizing Cyclization | Cu(OTf)₂ or TfOH | N-fused polycyclic indolines |
| NBS-induced Intramolecular Annulation | NBS, base | Fused- and spirocyclic indolines |
These reactions highlight the utility of N-acylindoles as versatile building blocks for the synthesis of complex, polycyclic molecules.
Strategic Functionalization for Advanced Molecular Scaffold Construction
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. The strategic functionalization of N-acylindoles like (1H-Indol-1-yl)(2-methoxyphenyl)methanone allows for the construction of advanced molecular scaffolds with tailored properties.
Late-Stage Functionalization:
Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules, such as natural products or drug candidates, in the final stages of a synthesis. Indolic scaffolds with a free N-H group are particularly amenable to LSF. While the N-acyl group in our target compound would first need to be removed, the resulting indole could then undergo various LSF modifications. For example, a phosphine-mediated hydroamination of propiolates can introduce N-alkenyl groups, which can serve as handles for further synthetic manipulations, including bisconjugation and macrocyclization.
Building Block Approach:
N-acylindoles can be viewed as advanced building blocks for the synthesis of more complex molecular architectures. By incorporating specific functional groups onto the indole ring or the acyl moiety, these building blocks can be used in convergent synthetic strategies. For instance, azaindolo[3,2,1‐jk]carbazoles, which are complex nitrogen-containing polycyclic aromatic compounds, have been synthesized using C-H activation strategies starting from functionalized indole precursors. These scaffolds are being explored as new building blocks for functional organic materials.
The development of novel synthetic methodologies that allow for the selective functionalization of the indole scaffold is crucial for expanding the chemical space accessible for drug discovery and materials science. The ability to precisely control the introduction of functional groups allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which is essential for optimizing their biological activity or material properties.
Synthetic Utility and Broader Academic Applications of N Acylindoles in Organic Chemistry
N-Acylindoles as Protected Carboxylate Equivalents and Versatile Reactive Intermediates
N-acylindoles, including analogues of "(1H-Indol-1-yl)(2-methoxyphenyl)methanone," serve as effective protected carboxylate equivalents and are recognized for their versatile reactivity. The N-acyl group activates the indole (B1671886) ring, influencing its susceptibility to various transformations.
Molecules containing N-acylindole moieties are prevalent in numerous pharmaceuticals and natural products, underscoring the importance of their synthesis. beilstein-journals.org The selective N-acylation of indoles is a crucial yet challenging task, as acylation often occurs at the C3 position due to higher electron density. beilstein-journals.org Overcoming this challenge is significant for creating diverse molecular architectures.
The amide bond in N-acylindoles, such as N-acylcarbazoles and N-acylindoles, can be activated for cross-coupling reactions. This activation is achieved through the electronic conjugation of the nitrogen lone pair with the aryl system, which destabilizes the amide bond and facilitates selective N–C(O) cleavage. acs.org This reactivity allows N-acylindoles to function as effective electrophiles in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids. acs.org The general applicability of these conditions to a range of N-acylindoles suggests that "this compound" could likely participate in similar transformations, acting as a precursor for the synthesis of complex ketones.
The reactivity of N-acylindoles is influenced by the electronic nature of the substituents on both the indole and the acyl group. Electron-deficient amides and electron-rich boronic acids tend to be more reactive in these cross-coupling reactions, which is consistent with the rate-limiting step being metal insertion into the N-C(O) bond. acs.org
Table 1: Reactivity of N-Acylindoles in Cross-Coupling Reactions
| Reactant 1 (N-Acylindole) | Reactant 2 (Boronic Acid) | Catalyst System | Product Type | Key Feature |
|---|---|---|---|---|
| N-Acylindole | Arylboronic Acid | Pd(II)-NHC precatalysts | Ketone | Selective N-C(O) bond cleavage |
| Electron-deficient N-Acylindole | Arylboronic Acid | Pd(II)-NHC precatalysts | Ketone | Higher reactivity |
Applications in the Synthesis of Complex Natural Products and Their Analogues (e.g., Indole Alkaloids)
The indole nucleus is a cornerstone of a vast array of natural products, particularly the indole alkaloids, which number over 4,100 known compounds. encyclopedia.pubnih.gov Many of these compounds exhibit significant biological activity and are used in medicine. encyclopedia.pub Consequently, the synthesis of indole-containing natural products is a major focus of organic chemistry. rsc.org
N-acylindoles are important intermediates in the synthesis of these complex molecules. beilstein-journals.org The N-acyl group can serve as a protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. More importantly, it can act as a directing group or be transformed into other functionalities required for the final natural product.
The synthesis of indole alkaloids often involves the construction of polycyclic ring systems, and N-acylindoles can be strategically employed in these synthetic routes. For instance, the development of enantioselective methods for the N-alkylation of indoles is crucial for the synthesis of chiral indole alkaloids. mdpi.com While direct N-functionalization of indoles can be challenging, methods involving the modification of N-acylindoles or their precursors are actively being explored.
Although direct examples of "this compound" in natural product synthesis are not readily found, the general strategies employed for indole alkaloid synthesis often rely on intermediates with similar N-acylated structures. These intermediates allow for precise control over the reactivity of the indole core, enabling the construction of complex and stereochemically rich molecules.
Contribution to the Development of Novel Organic Reactions and Methodologies
The unique reactivity of N-acylindoles has spurred the development of new synthetic methods. As mentioned earlier, the use of N-acylindoles as electrophiles in cross-coupling reactions represents a significant advancement in amide bond chemistry. acs.orgacs.org This methodology provides a new way to form carbon-carbon bonds under catalytic conditions, leveraging the inherent electronic properties of the N-acylindole system.
The development of chemoselective N-acylation of indoles is another area where these compounds have driven methodological innovation. beilstein-journals.org Given the propensity for C3-acylation, the development of conditions that favor N-acylation is a testament to the ongoing efforts to control selectivity in indole functionalization. beilstein-journals.org Mild and efficient methods using stable acyl sources like thioesters have been developed to achieve this. beilstein-journals.org
Furthermore, N-acylindoles can be precursors to other reactive intermediates. For example, the N-acyl group can influence the reactivity of the indole ring in cycloaddition reactions or other transformations that build molecular complexity. The exploration of these reactions continues to expand the toolkit of synthetic organic chemists.
Exploration in Materials Science for Functional Molecules (e.g., Dyes, Pigments, Organic Electronics)
While the primary focus on N-acylindoles has been in medicinal and synthetic chemistry, their electronic properties also make them interesting candidates for materials science applications. The indole moiety itself is a well-known chromophore, and its electronic properties can be tuned by substitution, including N-acylation.
N-Acylcarbazoles, which are structurally related to N-acylindoles, are known to be effective fluorophores and have been shown to exhibit strong organic phosphorescence. nih.gov This suggests that N-acylindoles, such as "this compound," could also possess interesting photophysical properties. The extended π-system and the presence of heteroatoms could lead to applications in organic light-emitting diodes (OLEDs), fluorescent probes, or as components of organic semiconductors.
The ability of N-acylindoles to participate in cross-coupling reactions also opens up avenues for the synthesis of novel conjugated polymers and macromolecules. By incorporating the N-acylindole unit into a polymer backbone, it may be possible to create materials with tailored electronic and optical properties for use in organic electronics.
Although specific research into "this compound" for materials science is not apparent, the general properties of the N-acylindole scaffold suggest a promising area for future exploration.
Table 2: Potential Applications of N-Acylindoles in Materials Science
| Application Area | Potential Role of N-Acylindoles | Key Structural Feature |
|---|---|---|
| Organic Electronics | Component of organic semiconductors, OLEDs | Extended π-conjugation, tunable electronic properties |
| Dyes and Pigments | Chromophore with tunable absorption/emission | Electronically active indole moiety |
Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of 1h Indol 1 Yl 2 Methoxyphenyl Methanone
The strategic design of a synthetic route for complex organic molecules is guided by the process of retrosynthetic analysis. This approach involves the deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors through a series of logical bond disconnections. This article focuses on the retrosynthetic analysis of (1H-Indol-1-yl)(2-methoxyphenyl)methanone, a compound featuring an N-acylindole core structure.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of (1H-Indol-1-yl)(2-methoxyphenyl)methanone?
- Methodology :
- Multi-step synthesis : Utilize coupling reactions between indole derivatives and substituted benzoyl chlorides. For example, indole can react with 2-methoxybenzoyl chloride under basic conditions (e.g., NaOH) in dichloromethane, followed by purification via flash chromatography (n-pentane/ethyl acetate gradients) to isolate the product .
- Reaction optimization : Adjust parameters such as temperature (reflux conditions), solvent polarity, and stoichiometry. Tetrabutylammonium hydrogensulfate may serve as a phase-transfer catalyst to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization (e.g., using carbon tetrachloride or ethanol) ensures high purity, as demonstrated in similar indole-methanone syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- NMR spectroscopy : Analyze and NMR spectra to verify the indole and methoxyphenyl moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- X-ray crystallography : Single-crystal diffraction studies reveal bond lengths, angles, and dihedral angles between aromatic rings. For example, the indole and phenyl rings in analogous compounds exhibit dihedral angles of ~60–85°, confirming steric and electronic interactions .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M] peak at m/z 267.4 for a nitro-substituted analog) .
Advanced Research Questions
Q. How can researchers evaluate the therapeutic potential of this compound in drug discovery?
- Methodology :
- Biological assays : Test anti-inflammatory, antimicrobial, or enzyme-inhibitory activity. For example, compare IC values against MAPK inhibitors or ergosterol biosynthesis targets using in vitro assays .
- ADMET profiling : Use computational tools (e.g., SwissADME) to predict oral bioavailability, blood-brain barrier permeability, and toxicity. Key parameters include LogP (<5) and % intestinal absorption (>80%) .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like HIV-1 reverse transcriptase or cyclooxygenase-2 .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Comparative analysis : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). For instance, discrepancies in IC values may arise from variations in solvent (DMSO vs. ethanol) or cell viability assays (MTT vs. resazurin) .
- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing methoxy with nitro groups) to isolate contributing factors to bioactivity .
- Meta-analysis : Review crystallographic data (e.g., CSD entries) to correlate molecular conformations with activity trends .
Q. What computational approaches are suitable for predicting target interactions of this compound?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over nanosecond timescales to assess stability and key interactions (e.g., hydrogen bonds with active-site residues) .
- Quantum mechanical calculations : Use density functional theory (DFT) to analyze electron distribution in the methanone group, which may influence electrophilic reactivity .
- Pharmacophore modeling : Identify essential structural features (e.g., indole ring, methoxy group) using software like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
